(2S,4R,5S)-(-)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane
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Overview
Description
(2S,4R,5S)-(-)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry and its ability to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R,5S)-(-)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chiral amine with a borane complex, followed by cyclization to form the oxazaphospholidine ring. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R,5S)-(-)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(2S,4R,5S)-(-)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane has numerous applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4R,5S)-(-)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
(2S,4R,5S)-Muscarine: A compound with similar stereochemistry but different biological activity.
(2S,4R,5S)-Tetrahydropyran-2,4,5-triol: Another compound with similar stereochemistry but different chemical properties.
Uniqueness
What sets (2S,4R,5S)-(-)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane apart is its unique combination of stereochemistry and reactivity. This makes it particularly valuable in asymmetric synthesis and other specialized applications in research and industry.
Properties
Molecular Formula |
C16H18BNOP+ |
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Molecular Weight |
282.1 g/mol |
InChI |
InChI=1S/C16H18BNOP/c1-13-16(14-9-5-3-6-10-14)19-20(17,18(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3/q+1 |
InChI Key |
ZXWLALUVOLETOE-UHFFFAOYSA-N |
Canonical SMILES |
[B][P+]1(N(C(C(O1)C2=CC=CC=C2)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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